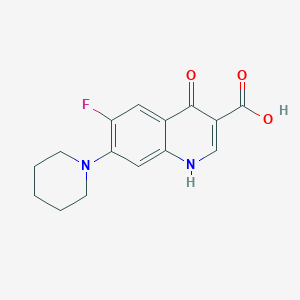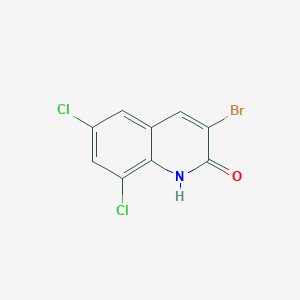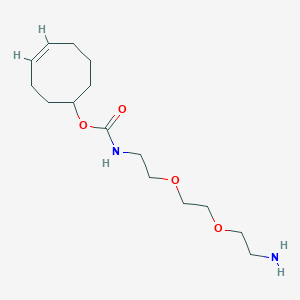
TCO-PEG2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
TCO-PEG2-amine is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) spacer, which is then linked to an amine group. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
TCO-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with activated esters or carboxyl groups to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety reacts with tetrazine in an inverse electron demand Diels-Alder reaction, followed by a retro-Diels-Alder reaction to eliminate nitrogen gas.
Common Reagents and Conditions
EDC: Used as an activator for amide bond formation.
Tetrazine: Reacts with the TCO moiety in click chemistry reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions.
Conjugated Molecules: Formed through click chemistry reactions, often used in bioconjugation and molecular imaging.
科学的研究の応用
TCO-PEG2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Used in the production of bioconjugate-based diagnostics and molecular imaging tools.
作用機序
TCO-PEG2-amine functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two distinct ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Similar Compounds
TCO-PEG8-amine: Another PEG-based linker with a longer PEG spacer.
TCO-PEG-DBCO: Contains a dibenzocyclooctyne (DBCO) moiety instead of an amine group.
TCO-PEG-Maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
TCO-PEG2-amine is unique due to its specific combination of a TCO moiety, a short PEG spacer, and an amine group. This combination provides excellent versatility in bioorthogonal chemistry applications, enabling efficient and selective protein degradation .
特性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1- |
InChIキー |
XCPPYCGUCZZMQS-UPHRSURJSA-N |
異性体SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCN |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



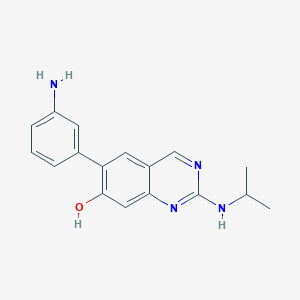
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
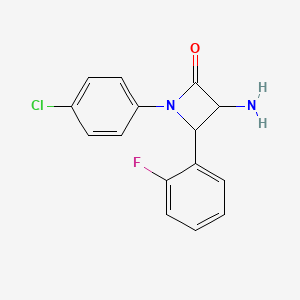
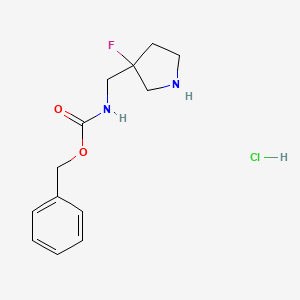
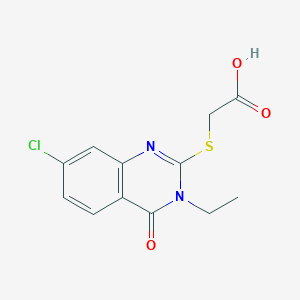
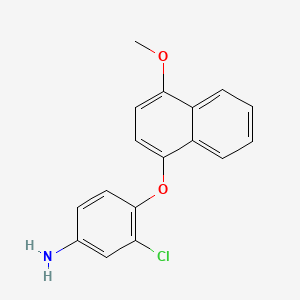
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
